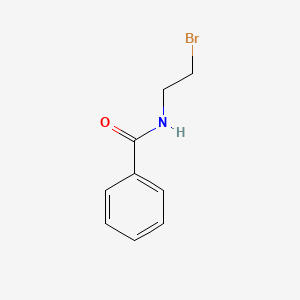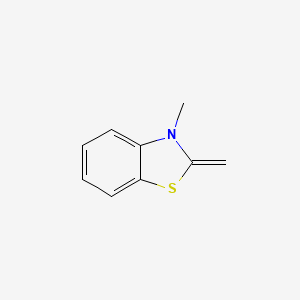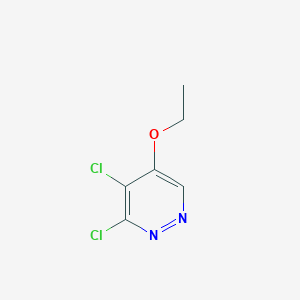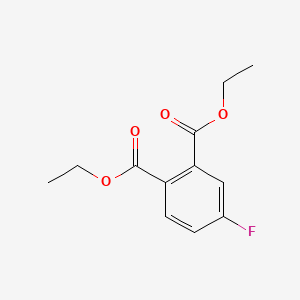
diethyl 4-fluorophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 4-fluorophthalate is an organic compound with the molecular formula C12H13FO4. It is a derivative of phthalic acid, where the hydrogen atom on the fourth carbon of the benzene ring is replaced by a fluorine atom, and the carboxyl groups are esterified with ethyl groups. This compound is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 4-fluorophthalate can be synthesized through the esterification of 4-fluorophthalic acid with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction is as follows:
4-Fluorophthalic acid+2EthanolH2SO4Diethyl 4-fluorophthalate+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to drive the esterification to completion. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-fluorophthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 4-fluorophthalic acid and ethanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester groups can be reduced to primary alcohols.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Hydrolysis: 4-Fluorophthalic acid and ethanol.
Reduction: 4-Fluorophthalic alcohol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Diethyl 4-fluorophthalate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: Studying the effects of fluorinated compounds on biological systems.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Used as a plasticizer in the production of flexible plastics and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of diethyl 4-fluorophthalate involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties. The ester groups can undergo hydrolysis, releasing the active phthalic acid derivative, which can then interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Diethyl phthalate: Similar structure but lacks the fluorine atom.
Dimethyl 4-fluorophthalate: Similar but with methyl ester groups instead of ethyl.
Diethyl 2-fluorophthalate: Fluorine atom positioned differently on the benzene ring.
Uniqueness
Diethyl 4-fluorophthalate is unique due to the presence of the fluorine atom at the fourth position, which imparts distinct chemical and physical properties compared to its non-fluorinated counterparts. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
320-96-7 |
|---|---|
Molecular Formula |
C12H13FO4 |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
diethyl 4-fluorobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H13FO4/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
AHUYNJGTOFVLRF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)C(=O)OCC |
Key on ui other cas no. |
320-96-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


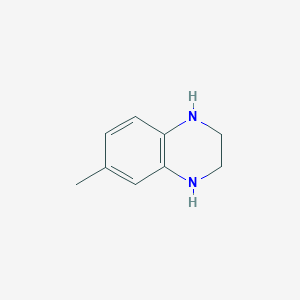
![17-acetyl-6-fluoro-5-hydroxy-10,13-dimethyl-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1619141.png)
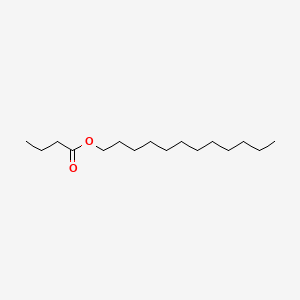

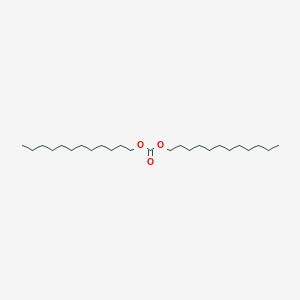
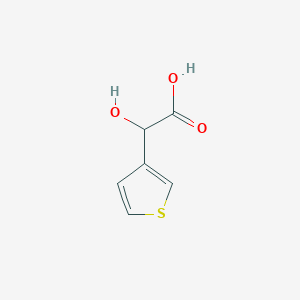
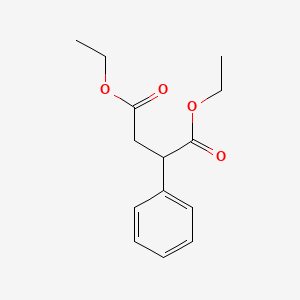
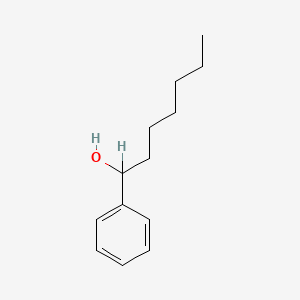
![2-Amino-3-[4-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1619154.png)
